

Application Notes and Protocols for the Quantification of Velagliflozin in Plasma

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Compound of Interest

Compound Name: Velagliflozin proline hydrate

Cat. No.: B12391160

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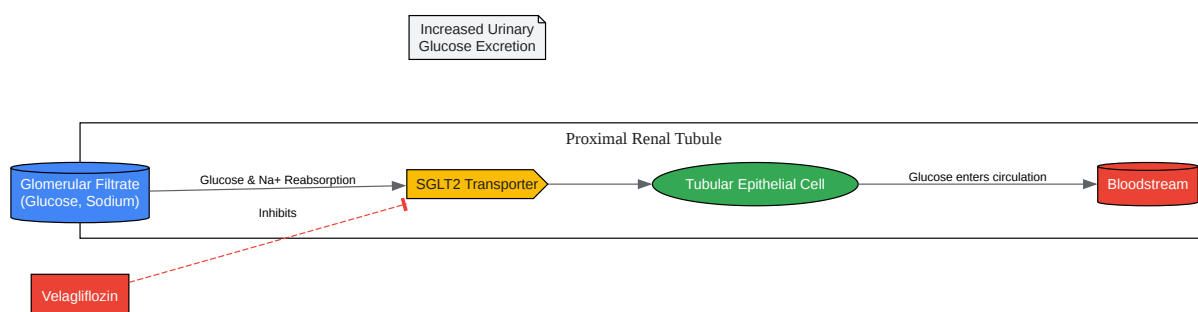
For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2).^{[1][2]} By selectively targeting SGLT2 in the proximal renal tubules, Velagliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.^{[1][2]} This mechanism of action makes it a promising therapeutic agent for managing hyperglycemia in conditions such as feline diabetes mellitus.

The development and validation of robust analytical methods for the quantification of Velagliflozin in plasma are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of Velagliflozin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. Additionally, a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented as a cost-effective alternative for routine analysis.

Mechanism of Action: SGLT2 Inhibition



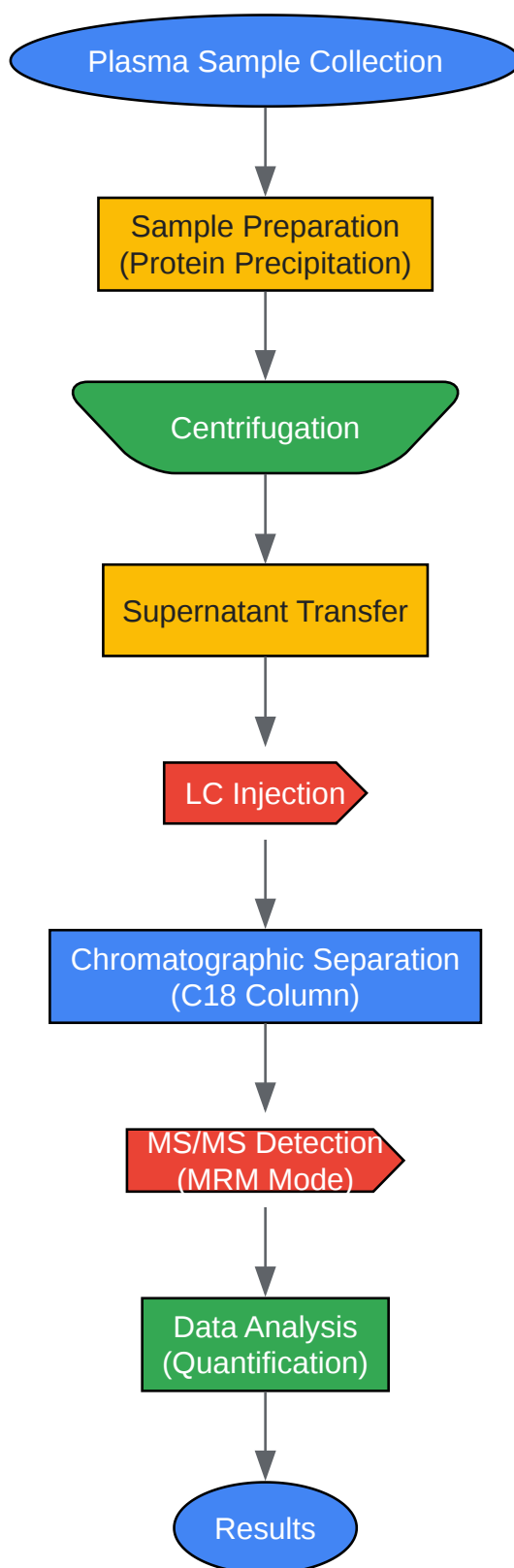
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Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

Proposed Analytical Method: LC-MS/MS

This section outlines a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Velagliflozin in plasma. This method is based on established protocols for other SGLT2 inhibitors and is expected to offer high sensitivity and selectivity.

Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of Velagliflozin.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up prior to LC-MS/MS analysis.

Protocol:

- To 100 μ L of plasma sample in a microcentrifuge tube, add 300 μ L of ice-cold acetonitrile containing the internal standard (IS).
- Vortex the mixture for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

Parameter	Proposed Condition
LC System	Agilent 1200 HPLC or equivalent
Column	XBridge C18 (75 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	Start with 30% B, increase to 80% B over 2 min, hold for 1 min, return to 30% B and equilibrate for 2 min.
Flow Rate	0.8 mL/min
Column Temperature	40°C
Injection Volume	5 µL
MS System	API 4000 triple quadrupole MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by infusing a standard solution of Velagliflozin and its internal standard.
Ion Source Temp.	500°C

Method Validation Parameters

The bioanalytical method should be validated according to FDA or other relevant regulatory guidelines.^[3] Key validation parameters are summarized below.

Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) ≥ 0.99
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)
Precision	Coefficient of variation (CV) $\leq 15\%$ ($\leq 20\%$ at LLOQ)
Recovery	Consistent, precise, and reproducible
Matrix Effect	Investigated to ensure no significant ion suppression or enhancement
Stability	Assessed under various conditions (freeze-thaw, short-term, long-term)

Proposed Analytical Method: HPLC-UV

For laboratories where LC-MS/MS is not readily available, an HPLC-UV method can be a viable alternative. This method may have a higher limit of quantification but can be suitable for studies with higher expected plasma concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a more selective sample preparation technique compared to protein precipitation and can be beneficial for reducing matrix interference in HPLC-UV analysis.

Protocol:

- To 200 μL of plasma, add the internal standard and 1 mL of ethyl acetate.
- Vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in 100 μL of mobile phase.

- Inject into the HPLC system.

Chromatographic Conditions

Parameter	Proposed Condition
HPLC System	Waters 2695 HPLC with UV detector or equivalent
Column	Kromasil C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase	Acetonitrile : 0.1% Orthophosphoric acid in water (50:50 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	To be determined by scanning a standard solution of Velagliflozin (likely around 220-230 nm).
Injection Volume	20 µL

Quantitative Data Summary (Based on similar SGLT2 inhibitors)

The following table summarizes typical performance characteristics for bioanalytical methods of other SGLT2 inhibitors, which can be used as a benchmark for the proposed Velagliflozin methods.

Parameter	Canagliflozin (LC-MS/MS)[4][5]	Dapagliflozin (HPLC-UV)[6]	Empagliflozin (LC-MS/MS)[7]
Linearity Range	10–7505 ng/mL	1.50-60 µg/mL	2–1000 ng/mL
LLOQ	10 ng/mL	1.50 µg/mL	2 ng/mL
Accuracy	Within ±15%	96.23% to 108.67%	Within ±15%
Precision (CV%)	< 15%	1.35% to 3.19%	< 15%
Recovery	~80%	87.39% to 90.78%	Not specified

Note: The pharmacokinetic data for Velagliflozin in cats shows a mean C_{max} of approximately 1030 ng/mL, suggesting that a well-optimized LC-MS/MS method would be the most appropriate for its quantification in plasma.[2]

Conclusion

The proposed LC-MS/MS and HPLC-UV methods provide a strong foundation for the quantitative analysis of Velagliflozin in plasma. The LC-MS/MS method is recommended for its superior sensitivity and selectivity, which are essential for detailed pharmacokinetic profiling. The HPLC-UV method offers a practical alternative for routine analysis where high sensitivity is not a prerequisite. Both methods require thorough validation to ensure the reliability and accuracy of the generated data in support of drug development and clinical research.

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